molecular formula C16H29NO6 B15192234 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate CAS No. 80762-90-9

1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate

Katalognummer: B15192234
CAS-Nummer: 80762-90-9
Molekulargewicht: 331.40 g/mol
InChI-Schlüssel: LXLFAHGUNWQVIY-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a t-butylamino group, a dimethylpropenyloxy group, and a propanol backbone, combined with a maleate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate typically involves multiple steps, including the formation of the intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of t-butylamine with an appropriate epoxide to form the intermediate compound.

    Addition of the Dimethylpropenyloxy Group: The intermediate is then reacted with a dimethylpropenyloxy compound under controlled conditions to introduce the dimethylpropenyloxy group.

    Formation of the Maleate Salt: Finally, the resulting compound is reacted with maleic acid to form the maleate salt.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol hydrochloride
  • 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol sulfate

Uniqueness: 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate is unique due to its specific combination of functional groups and the presence of the maleate moiety. This uniqueness may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

80762-90-9

Molekularformel

C16H29NO6

Molekulargewicht

331.40 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;1-(tert-butylamino)-3-(2-methylbut-3-en-2-yloxy)propan-2-ol

InChI

InChI=1S/C12H25NO2.C4H4O4/c1-7-12(5,6)15-9-10(14)8-13-11(2,3)4;5-3(6)1-2-4(7)8/h7,10,13-14H,1,8-9H2,2-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

LXLFAHGUNWQVIY-WLHGVMLRSA-N

Isomerische SMILES

CC(C)(C)NCC(COC(C)(C)C=C)O.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CC(C)(C)NCC(COC(C)(C)C=C)O.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.